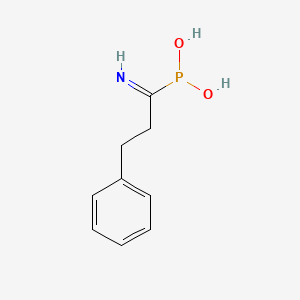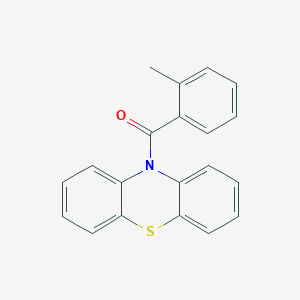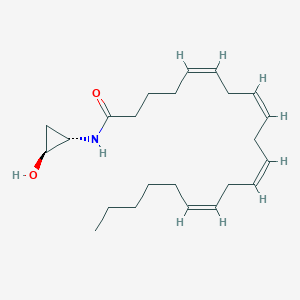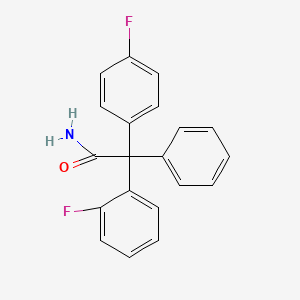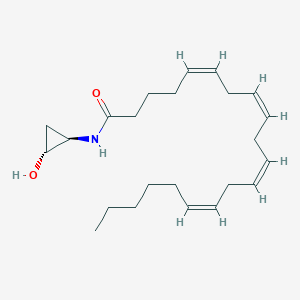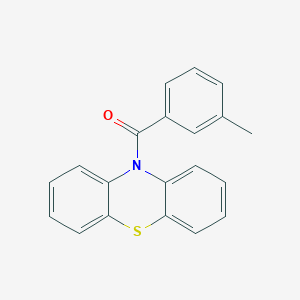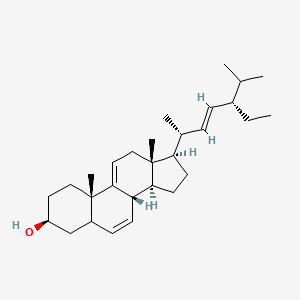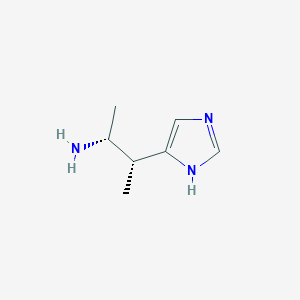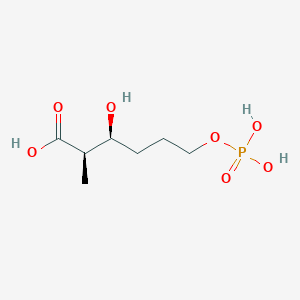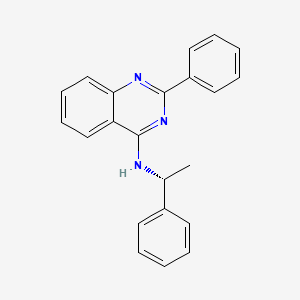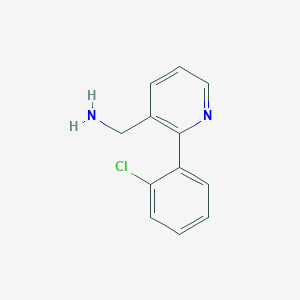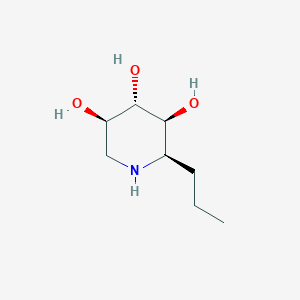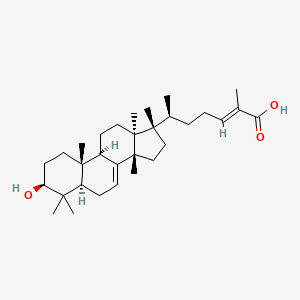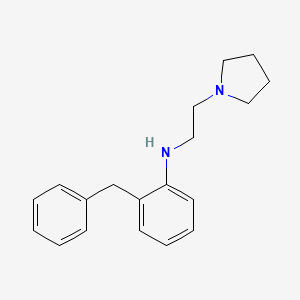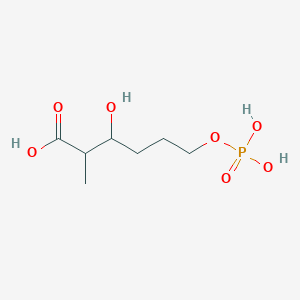
3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid is an organic compound that features a hydroxyl group, a methyl group, and a phosphonooxy group attached to a hexanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-methylhexanoic acid.
Phosphorylation: The phosphonooxy group is introduced via phosphorylation reactions, often using reagents like phosphorus oxychloride or phosphoric acid derivatives.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: Formation of 3-oxo-2-methyl-6-phosphonooxyhexanoic acid.
Reduction: Formation of 3-hydroxy-2-methyl-6-phosphonooxyhexanol.
Substitution: Formation of 3-chloro-2-methyl-6-phosphonooxyhexanoic acid.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and phosphonooxy groups play crucial roles in its biochemical activity, potentially interacting with enzymes and receptors to modulate biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-methylhexanoic acid: Lacks the phosphonooxy group, making it less versatile in certain applications.
2-Methyl-6-phosphonooxyhexanoic acid:
3-Hydroxy-6-phosphonooxyhexanoic acid: Lacks the methyl group, which may influence its chemical properties and interactions.
Uniqueness
3-Hydroxy-2-methyl-6-phosphonooxyhexanoic acid is unique due to the presence of all three functional groups (hydroxyl, methyl, and phosphonooxy) on the hexanoic acid backbone. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H15O7P |
|---|---|
Peso molecular |
242.16 g/mol |
Nombre IUPAC |
3-hydroxy-2-methyl-6-phosphonooxyhexanoic acid |
InChI |
InChI=1S/C7H15O7P/c1-5(7(9)10)6(8)3-2-4-14-15(11,12)13/h5-6,8H,2-4H2,1H3,(H,9,10)(H2,11,12,13) |
Clave InChI |
MQRCYOMQUQMVCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CCCOP(=O)(O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


